1-(2-Bromo-2-methylpropanoyl)indoline

Overview

Description

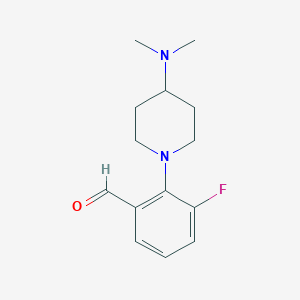

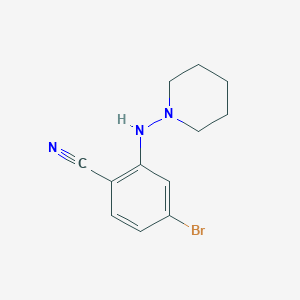

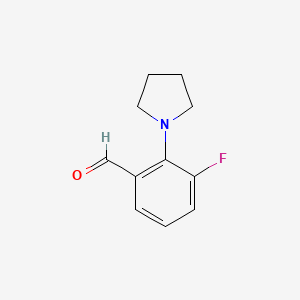

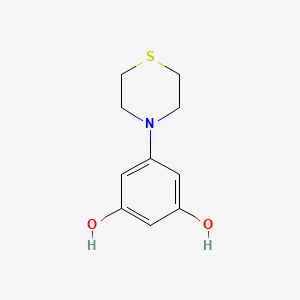

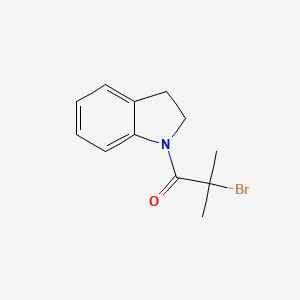

1-(2-Bromo-2-methylpropanoyl)indoline is a synthetic compound belonging to the indoline class of heterocyclic compounds. It has a molecular formula of C12H14BrNO .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure . The exact 3D structure is not available in the retrieved data.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, indoline compounds are known to undergo various chemical reactions due to their aromatic and weakly basic properties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.15 . Additional physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Synthesis and Characterization

Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-Methylindoline

- The study delves into the synthesis of antihypertension drugs using 1-Amino-2-methylindoline, exploring its reactions and characterizing the resulting products through various analytical techniques. A systematic investigation into the stability of reagents and products was conducted, and a reaction mechanism was proposed, enhancing our understanding of the chemistry of indoline derivatives (Peyrot et al., 2001).

Improved Synthesis of the Key Intermediate of Silodosin

- This research focuses on synthesizing a key intermediate of Silodosin, a drug used for the treatment of benign prostatic hyperplasia. The study optimized the synthesis process to achieve a higher overall yield, contributing to more efficient drug production (Zhang Tao et al., 2007).

Synthesis and Characterization of 1-Methyl-2-Phenylindoline Induced by UV Light

- The research introduces an environmentally friendly method for synthesizing indoline derivatives, crucial for various biological activities like antifungal, pest control, and medicinal applications. This method enriches experimental teaching content and helps establish the concept of green chemistry and environmental awareness (Bing Li et al., 2021).

Biological and Chemical Applications

Synthesis of New 5-Bromo Derivatives of Indole and Spiroindole Phytoalexins

- This paper discusses the electrophilic aromatic substitution to synthesize brominated indoline derivatives. These derivatives exhibit increased anticancer activity against leukemia cell lines, showcasing the potential of indoline compounds in therapeutic applications (Očenášová et al., 2015).

Synthesis and Applications of 3-Bromo-2-Hydroxy-1-Tosylazaindolines

- The study describes the synthesis of 3-bromo-2-hydroxy-1-tosylazaindolines, highlighting their stability and potential as reagents for electrophilic reactions of azaindoles. These compounds are essential for synthesizing biologically active 3-substituted 7-azaindole derivatives, illustrating the versatility of indoline compounds in chemical synthesis (Yamada et al., 2021).

Synthesis of Some Novel 1H-Indole Derivatives with Antibacterial and Antifungal Activity

- This research synthesizes new 1H-Indole derivatives and evaluates their antimicrobial activities. The compounds demonstrated significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Source Not Available, 2020).

Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent

- The study identifies 3-bromo-1-ethyl-1H-indole (BEI) as a potent anticancer agent with promising inhibitory effects on GST isozymes. BEI exhibited substantial selective cytotoxicity towards cancer cell lines, indicating its potential in cancer therapy (Yılmaz et al., 2020).

Future Directions

Mechanism of Action

Target of Action

1-(2-Bromo-2-methylpropanoyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound may induce a range of molecular and cellular effects.

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2,13)11(15)14-8-7-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXQZVYUVRLFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.